Cytotoxic Potency in Lung Cancer (NCI-H460) versus Plinabulin and Close Analog 17p
Microtubule inhibitor 6 (compound 17o) demonstrates significantly greater cytotoxic potency against the NCI-H460 non-small cell lung cancer (NSCLC) cell line compared to the clinical-stage compound plinabulin. In the same study, 17o achieved an IC₅₀ of 14.0 nM, whereas plinabulin exhibited an IC₅₀ of 26.2 nM [1]. Notably, the close structural analog 17p is even more potent (2.9 nM), establishing a clear SAR-defined potency range within this furan-containing series [1]. This defines Microtubule inhibitor 6 as a potent, but distinct, research tool.
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 14.0 nM (NCI-H460) |
| Comparator Or Baseline | Plinabulin: 26.2 nM; Compound 17p: 2.9 nM |
| Quantified Difference | 17o is 1.9-fold more potent than plinabulin; 17p is 4.8-fold more potent than 17o. |
| Conditions | NCI-H460 human lung cancer cell line; MTT assay |
Why This Matters
Selecting 17o provides a defined intermediate potency that is superior to the clinical benchmark plinabulin, offering a critical SAR reference point distinct from the more potent analog 17p.
- [1] Ding, Z., et al. (2020). Structure-based design and synthesis of novel furan-diketopiperazine-type derivatives as potent microtubule inhibitors for treating cancer. Bioorganic & Medicinal Chemistry, 28(10), 115435. View Source
